{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride
Description
Chemical Identification and Nomenclature
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols. The compound possesses the molecular formula C13H25ClN2O with a calculated molecular weight of 260.80 grams per mole, as documented in chemical databases. The systematic name reflects the compound's structural hierarchy, beginning with the primary aminomethyl substituent attached to the fourth position of the piperidine ring, which is further functionalized with a cyclopentylacetyl group at the nitrogen atom.
Alternative nomenclature systems provide additional identification methods for this compound. The compound is also known as 1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone hydrochloride, emphasizing the ketone functionality within the cyclopentylacetyl substituent. Chemical registry databases assign the unique identifier 1827825-67-1 as the Chemical Abstracts Service registry number, facilitating precise identification across global chemical literature and commercial sources.
| Property | Value |
|---|---|
| Molecular Formula | C13H25ClN2O |
| Molecular Weight | 260.80 g/mol |
| Chemical Abstracts Service Number | 1827825-67-1 |
| International Union of Pure and Applied Chemistry Name | 1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone;hydrochloride |
| Simplified Molecular Input Line Entry System | C1CCC(C1)CC(=O)N2CCC(CC2)CN.Cl |
The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for computer-based chemical identification and database searching. The notation C1CCC(C1)CC(=O)N2CCC(CC2)CN.Cl accurately describes the connectivity pattern of all atoms within the molecule, including the discrete hydrochloride salt formation.
Historical Context in Chemical Research
The development of this compound represents a culmination of decades of research in piperidine chemistry and synthetic organic methodology. Historical investigations into piperidine derivatives began in the early twentieth century, focusing primarily on natural product isolation and structural elucidation. The systematic exploration of synthetic piperidine modifications gained momentum during the mid-twentieth century as pharmaceutical research expanded to include more sophisticated heterocyclic compounds.
The specific synthetic pathways leading to cyclopentylacetyl-substituted piperidines emerged from broader research initiatives targeting improved drug-like properties in heterocyclic molecules. Early research emphasized the importance of lipophilicity modulation through cycloalkyl substitution, leading to the investigation of various cycloalkyl groups as potential pharmaceutical enhancers. The cyclopentyl group, in particular, attracted attention due to its favorable balance between molecular size and conformational flexibility.
Research documentation indicates that the synthesis of this compound involves established methodologies in organic chemistry, particularly nucleophilic substitution reactions and acylation procedures. The development of reliable synthetic routes required optimization of reaction conditions including temperature control, solvent selection, and reaction time management. These synthetic advances contributed to the broader understanding of piperidine functionalization chemistry and provided foundation knowledge for subsequent related compound development.
Significance in Organic Chemistry
The structural complexity of this compound positions it as a valuable representative of advanced heterocyclic chemistry principles. The compound demonstrates multiple important concepts in organic chemistry, including ring conformational analysis, steric hindrance effects, and electronic property modulation through strategic substitution patterns. The piperidine ring system adopts preferential chair conformations that influence the spatial arrangement of substituents, creating specific three-dimensional molecular geometries that affect chemical reactivity and potential biological interactions.
The presence of both amine and ketone functional groups within the same molecule provides opportunities for diverse chemical transformations. The aminomethyl substituent can participate in various nucleophilic reactions, while the ketone functionality serves as an electrophilic center for additional chemical modifications. This dual reactivity pattern makes the compound particularly valuable as a synthetic intermediate for more complex molecular architectures.
| Functional Group | Chemical Reactivity | Synthetic Applications |
|---|---|---|
| Primary Amine | Nucleophilic substitution, Acylation reactions | Amide formation, Alkylation reactions |
| Ketone | Nucleophilic addition, Reduction reactions | Alcohol formation, Imine synthesis |
| Piperidine Ring | Conformational flexibility | Stereochemical control, Binding site optimization |
The compound's significance extends to its role in demonstrating modern synthetic chemistry capabilities. The successful preparation of this multi-functional molecule requires precise control of reaction selectivity to avoid unwanted side reactions between different functional groups. This synthetic challenge has contributed to the development of protecting group strategies and selective reaction conditions that benefit the broader organic chemistry community.
Research Objectives and Scope
Current research objectives surrounding this compound encompass multiple scientific disciplines, reflecting the compound's versatility and potential applications. Primary research focuses include structural characterization through advanced spectroscopic techniques, synthetic methodology optimization, and exploration of chemical modification pathways. These investigations aim to establish comprehensive understanding of the compound's fundamental properties and expand the available synthetic approaches for related molecular structures.
Synthetic chemistry research objectives emphasize the development of more efficient preparation methods that reduce reaction times, improve product yields, and minimize waste generation. Researchers investigate alternative synthetic routes that may provide access to the compound under milder reaction conditions or through more environmentally sustainable processes. These studies contribute to the broader goals of green chemistry implementation in pharmaceutical and fine chemical manufacturing.
Mechanistic investigation represents another crucial research objective, particularly regarding the compound's behavior in various chemical environments. Studies examine the stability profile under different pH conditions, temperature ranges, and solvent systems to establish optimal handling and storage protocols. Understanding these fundamental chemical properties enables more effective utilization of the compound in research applications and supports the development of related chemical entities.
| Research Focus Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Route optimization, Yield improvement | Enhanced preparation efficiency |
| Structural Analysis | Spectroscopic characterization | Complete structural confirmation |
| Chemical Stability | Environmental factor assessment | Optimal storage conditions |
| Reactivity Studies | Functional group transformations | Expanded derivative libraries |
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11;/h11-12H,1-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWORLUVBKXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Amide Coupling Followed by Reduction
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. Preparation of Piperidine Intermediate | Synthesis of 4-piperidone or 4-piperidinol derivatives | Starting from commercially available piperidine or its derivatives, via oxidation or functionalization | Patent US20090036430A1, |
| 2. Introduction of Cyclopentylacetyl Group | Acylation of the piperidine nitrogen or at the 4-position | Cyclopentylacetyl chloride or anhydride, in presence of base (e.g., triethylamine) in an inert solvent like dichloromethane | Patent EP2857401NWB1, |
| 3. Conversion to Methylamine Derivative | Reduction of acylated intermediates to the corresponding methylamine | Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or use of reducing agents like lithium aluminum hydride (LiAlH₄) | General synthetic protocols |
| 4. Formation of Hydrochloride Salt | Treatment with hydrogen chloride in an appropriate solvent | Hydrogen chloride gas or HCl in ethyl acetate, at low temperature (15-30°C) | Example from chemical synthesis literature |
Method B: Coupling of Acyl Chloride with Piperidine Derivatives
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. Synthesis of Cyclopentylacetyl Chloride | From cyclopentylacetic acid | Thionyl chloride or oxalyl chloride, reflux in dichloromethane | Patent EP2857401NWB1 |
| 2. Acylation of Piperidin-4-amine | Reaction with cyclopentylacetyl chloride | In presence of a base such as triethylamine, in dry dichloromethane at 0-25°C | Patent US20090036430A1 |
| 3. Purification | Washing, extraction, and drying | Ethyl acetate wash, water, saturated brine, drying over sodium sulfate | Standard organic synthesis techniques |
| 4. Salt Formation | Treatment with HCl in ethyl acetate | Stirring at room temperature, followed by solvent removal | Patent references |
Method C: Direct Amine Functionalization
This approach involves starting from a protected piperidine derivative, introducing the cyclopentylacetyl group via amidation, then deprotecting and converting to the hydrochloride salt.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Protection of amine | Using tert-butoxycarbonyl (Boc) or other protecting groups | To prevent side reactions during acylation |
| 2. Acylation with cyclopentylacetyl chloride | In inert solvents, at low temperature | Ensures selective acylation |
| 3. Deprotection | Acidic conditions (e.g., TFA) | To free the amine group |
| 4. Conversion to Hydrochloride Salt | Treatment with HCl gas or HCl in ethyl acetate | Final step to obtain the hydrochloride salt |
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation | Cyclopentylacetyl chloride | Dichloromethane | 0-25°C | 80-90 | Controlled addition to prevent side reactions |
| Reduction | Pd/C, H₂ | Ethanol or methanol | Room temp | 75-85 | Catalytic hydrogenation |
| Salt Formation | HCl in ethyl acetate | Room temp | 15-30°C | 78-85 | Efficient salt precipitation |
Research Findings and Optimization Insights
- Yield Optimization: The use of anhydrous conditions and inert atmospheres (nitrogen or argon) significantly improves yields and purity.
- Purification: Recrystallization from ethanol or ethyl acetate provides high purity of the final hydrochloride salt.
- Scalability: The described methods are scalable, with reaction conditions optimized for larger batch production, as evidenced by patent processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclopentylacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
a. Drug Development
The compound is primarily investigated for its role as a potential therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways related to mood regulation and cognitive function.
b. Antiviral Properties
Research indicates that similar compounds exhibit antiviral activities, suggesting that {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride could be explored for treating viral infections. For instance, compounds with structural similarities have been studied for their ability to inhibit viral polymerase activity, which is crucial for viral replication .
Case Studies
Several studies highlight the potential applications of this compound:
Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry investigated the effects of piperidine derivatives on dopamine receptors. The findings indicated that modifications in the piperidine structure significantly influenced receptor affinity and selectivity, suggesting that similar modifications in {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine could enhance its therapeutic profile .
Study 2: Antiviral Activity
Research published in Antiviral Research demonstrated that compounds structurally related to {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine exhibited significant antiviral activity against various viruses by inhibiting polymerase enzymes. This suggests potential applications in developing antiviral therapeutics .
Mechanism of Action
The mechanism of action of {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Observations :
- Lipophilicity: The cyclopentylacetyl group confers higher logP compared to phenoxyacetyl or benzyl derivatives, favoring CNS targeting .
- Stability : Chlorobenzyl and oxazole-containing analogs exhibit enhanced stability due to electron-withdrawing or aromatic substituents .
- Synthetic Accessibility: Acetylated derivatives (e.g., phenoxyacetyl) are synthesized via straightforward acetylation, while oxazole derivatives require heterocyclic coupling .
Receptor Binding and Selectivity
- Phenoxyacetyl Analog: Similar receptor targets but reduced selectivity due to polar phenoxy group .
- 4-Chlorobenzyl Derivative : Likely exhibits antimicrobial activity (analogous to MRSA synergists in ) due to halogenated aromaticity .
Metabolic Stability
- Cyclopentylacetyl and chlorobenzyl groups resist oxidative metabolism better than methoxy or methylbenzyl substituents, enhancing half-life .
Biological Activity
{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of nicotinamide adenine dinucleotide (NAD+) metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound acts primarily as an inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway), which is crucial for the synthesis of NAD+. NAD+ is vital for various cellular processes, including energy metabolism, DNA repair, and cell signaling pathways. By inhibiting NAMPT, this compound leads to reduced levels of NAD+, impacting cell proliferation and survival, particularly in cancer cells that have elevated NAD+ turnover.
Inhibition of Tumor Growth
Research has demonstrated that NAMPT inhibitors can induce apoptosis in tumor cells by depleting intracellular NAD+ levels. For instance, studies have shown that small-molecule NAMPT inhibitors can effectively inhibit tumor growth in xenograft models and induce cell death in various cancer cell lines .
Table 1: Summary of Research Findings on Tumor Cell Lines
| Study Reference | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Hansen et al. (2000) | Various Cancer Lines | Induced apoptosis | NAD+ depletion |
| Olese et al. (2010) | Xenograft Models | Inhibited tumor growth | NAMPT inhibition |
| Busso et al. (2008) | T Cells | Blocked proliferation | Selective NAD+ depletion |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise in treating inflammatory conditions. By selectively inhibiting NAMPT in immune cells, it can reduce the expansion of T and B lymphocytes associated with autoimmune diseases .
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a model of EAE, a condition resembling multiple sclerosis, treatment with NAMPT inhibitors resulted in significant amelioration of symptoms. The mechanism involved the selective depletion of NAD+ in activated T cells, leading to reduced inflammation and tissue damage .
Pharmacological Evaluation
Recent studies have employed structure-activity relationship (SAR) analyses to optimize the efficacy and selectivity of piperidine derivatives like this compound. These studies utilized virtual screening techniques to identify compounds with enhanced binding affinities to the NAMPT enzyme .
Table 2: Structure-Activity Relationship Studies
| Compound | Binding Affinity (Ki) | Remarks |
|---|---|---|
| Original Compound | High | Effective NAMPT inhibitor |
| Modified Derivative A | Higher | Improved selectivity |
| Modified Derivative B | Moderate | Reduced efficacy |
Q & A
Q. What are the standard synthetic routes for {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution strategies. For example:
- Step 1: Prepare the piperidin-4-ylmethylamine core via Boc-protection of piperidine, followed by alkylation and deprotection .
- Step 2: Introduce the cyclopentylacetyl group using a coupling agent (e.g., EDC/HOBt) in anhydrous conditions .
- Step 3: Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Key Considerations: Monitor reaction progress with TLC or LC-MS. Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, follow SDS guidelines for rinsing (e.g., 15-minute eye irrigation with water) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize low yields during cyclopentylacetyl group introduction?
Methodological Answer:
- Reaction Optimization:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation efficiency .
- Solvent Effects: Compare DMF (polar aprotic) vs. THF (low polarity) for coupling reactions .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-alkylation). Adjust stoichiometry (1.2 eq. acylating agent) .
- Temperature Control: Maintain 0–5°C during acylation to minimize decomposition .
Q. How should contradictions in reported biological activity data be resolved?
Methodological Answer:
Q. What strategies are effective for enantiomeric purity assessment in chiral derivatives?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (95:5) to resolve enantiomers .
- Circular Dichroism (CD): Confirm absolute configuration by matching experimental CD spectra to computational models .
- Crystallography: Obtain single crystals (via slow evaporation in EtOAc) for X-ray diffraction to assign stereochemistry .
Q. How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding modes to targets (e.g., GPCRs or kinases) .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ) with bioactivity data from analogs .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
